9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Formula
The compound is formally identified by the IUPAC name 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one hydrate . This nomenclature reflects its bicyclic purine core and substituted cyclopentyl moiety. Key structural features include:
- A purin-6-one ring system with a 2-imino substituent at position 2.
- A cyclopentyl group at position 9, bearing hydroxyl (-OH), hydroxymethyl (-CH2OH), and methylidene (=CH2) functional groups.
- A stereochemical configuration defined by the (1S,3R,4S) descriptors, indicating the spatial arrangement of substituents on the cyclopentane ring.
- A monohydrate form, with one water molecule associated per molecule of the compound.
The structural formula (Figure 1) highlights the purine core fused to the cyclopentyl system. The methylidene group introduces rigidity, while the hydroxyl and hydroxymethyl groups facilitate hydrogen bonding.
Crystallographic Characterization and Stereochemical Configuration
X-ray diffraction studies of analogous compounds reveal a triclinic crystal system with space group P1. The cyclopentyl ring adopts a twist conformation , stabilized by intramolecular hydrogen bonds between the hydroxyl group (C4-OH) and the purine’s carbonyl oxygen (O6). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |
| Unit cell angles | α = 89.5°, β = 75.3°, γ = 82.1° |
| Z-value | 2 |
The stereochemical configuration at positions 1, 3, and 4 of the cyclopentyl ring is critical for molecular stability. The (1S,3R,4S) arrangement positions the hydroxymethyl group axially, enabling hydrogen bonding with adjacent water molecules in the hydrate form.
Physicochemical Properties and Hydration Behavior
The compound exhibits distinct solubility and stability profiles influenced by its hydrate form:
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.24 (at 25°C) |
| Dimethyl sulfoxide | 12.0 |
| Methanol | Sparingly soluble |
| 1:1 DMF:PBS (pH 7.2) | 0.5 |
Data derived from entecavir hydrate analogs suggest that aqueous solubility is enhanced via hydrogen bonding between the hydrate water and polar functional groups.
Thermal Stability
- Melting point : >220°C (decomposition observed above this temperature).
- Density : 1.81 g/cm³, typical for crystalline hydrates.
Hydration Dynamics
The monohydrate structure stabilizes the compound via:
- Water-mediated hydrogen bonds between the purine’s imino group (N2-H) and the cyclopentyl hydroxyl group.
- Lattice stabilization through water molecules occupying interstitial sites in the crystal matrix.
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-9,18-19H,1-3H2,(H2,13,16,20);1H2/t6-,7-,8-,9?;/m0./s1 |
InChI Key |
NLLUQCWSFISXII-LOSJATCRSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Kinetic Resolution : Racemic 4-hydroxycyclopent-2-enone undergoes lipase-mediated resolution to isolate the (1S,3R,4S)-enantiomer (95% yield).
- Hydroxyethylation : Formaldehyde addition introduces hydroxymethyl via aldol condensation (61% yield).
- Copper-Catalyzed Michael Addition–Elimination : Forms the exocyclic methylene group (78% yield).
- Purine Coupling : Mitsunobu reaction with 2-amino-6-chloropurine (23% yield).
- Deprotection : Acidic hydrolysis removes silyl and trityl groups (90% yield).
Advantages :
Industrial Route from (S)-(+)-Carvone
Key Steps:
- Favorskii Rearrangement : Converts carvone to a cyclopentenone intermediate (82% yield).
- Baeyer–Villiger Oxidation : Introduces hydroxyl groups with stereocontrol (75% yield).
- Homoallylic Epoxidation : Epoxide formation directs subsequent ring-opening (68% yield).
- Mitsunobu Reaction : Couples with 6-chloropurine (70% yield).
- Crystallization : Final hydrate form obtained via aqueous workup.
Industrial Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 82 | 98 |
| 2 | 75 | 97 |
| 4 | 70 | 99 |
Dibenzylated Intermediate Strategy
Key Steps:
- Benzyl Protection : 4-Hydroxycyclopent-2-enone reacts with benzyl chloromethyl ether (89% yield).
- Radical Cyclization : Forms the methylenecyclopentane core (69% yield).
- Simmons–Smith Cyclopropanation : Introduces spiro[2.4]heptane structure (90% yield).
- Hydrogenolysis : Pd/C-mediated deprotection yields diol (95% yield).
Conditions :
Trityl-Isopropylidene Protection Approach
Key Steps:
- Tritylation : 4-Hydroxy group protected with trityl chloride (85% yield).
- Isopropylidene Ketal Formation : Stabilizes diol (78% yield).
- Mitsunobu Glycosylation : Purine coupling (23% yield).
- Acidic Deprotection : HCl/MeOH removes groups (88% yield).
Challenges :
- Low glycosylation efficiency due to steric hindrance.
Patent-Based Pilot Synthesis
Chemical Reactions Analysis
Types of Reactions
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogenating agents (e.g., thionyl chloride, SOCl₂) or alkylating agents (e.g., methyl iodide, CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anti-Hepatitis B Virus Activity
One of the primary applications of this compound is its use as an anti-hepatitis B virus (HBV) agent. Research indicates that it exhibits significant antiviral activity against HBV, making it a candidate for therapeutic intervention in hepatitis B infections. The mechanism involves inhibition of viral replication by interfering with the viral polymerase activity .
Structure-Activity Relationship Studies
Studies have shown that the structural characteristics of this compound contribute to its biological activity. For instance, modifications in the hydroxymethyl group and the cyclopentyl structure have been linked to enhanced potency against HBV . Understanding these relationships aids in the design of more effective derivatives.
Case Study 1: Inhibition of Hepatitis B Virus
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against HBV. The results demonstrated that the compound significantly reduced viral load in infected cell lines compared to control groups. The study highlighted the importance of specific structural features that enhance binding affinity to viral targets .
Case Study 2: Potential Anticancer Properties
Emerging research suggests that this compound may also have anticancer properties. A study investigated its effects on cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. This dual action positions it as a potential candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves its conversion to the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral DNA by HBV DNA polymerase. Once incorporated, it causes chain termination, effectively inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopentyl Substituents
Key Findings :
- Stereochemical Impact : The target compound’s (1S,3R,4S) configuration is essential for binding to HBV polymerase. The 1'-epi-Entecavir impurity (1R,3R,4S) shows reduced antiviral efficacy due to altered stereochemistry .
- Functional Group Modifications : Addition of a methoxy group at the purine C8 position (as in the 8-methoxy analog) increases molecular weight (307.31 vs. 277.28) but may reduce solubility due to hydrophobicity .
Tetrahydrofuran-Based Analogues
Key Findings :
Key Findings :
- Stability : The target compound’s requirement for freezer storage (-20°C) suggests higher reactivity or hygroscopicity compared to the tetrahydrofuran analog .
- Toxicity : All analogues share moderate toxicity (H302: harmful if swallowed), but the target compound has additional hazards (H335: respiratory irritation), likely due to its volatile byproducts .
Biological Activity
The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate, also known as 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6(9H)-one, is a structural analog of Entecavir, an antiviral medication used primarily in the treatment of hepatitis B. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₅O₃
- Molecular Weight : 277.28 g/mol
- CAS Number : 1367369-78-5
| Property | Value |
|---|---|
| Boiling Point | 661.4 ± 65.0 °C (Predicted) |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.22 ± 0.60 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit viral replication through competitive inhibition of viral polymerases. By mimicking the natural substrates of these enzymes, it effectively prevents the synthesis of viral DNA.
- Inhibition of DNA Polymerase : The compound competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA chain.
- Chain Termination : Once incorporated, it leads to premature termination of the viral DNA strand, thus inhibiting further replication.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Demonstrated effectiveness against hepatitis B virus (HBV), with studies showing a reduction in HBV DNA levels in infected cell lines.
- Cytotoxicity : While it shows low cytotoxicity in normal human liver cells, its efficacy against HBV-infected cells is significantly higher.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Antiviral Efficacy :
- Comparative Analysis with Entecavir :
- Toxicological Assessment :
Potential Therapeutic Applications
Given its antiviral properties and favorable safety profile, this compound may have various therapeutic applications:
- Treatment of Hepatitis B : As a potential alternative or adjunct to existing therapies like Entecavir.
- Research Tool : Useful in studying viral replication mechanisms and developing new antiviral strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
